1,5-Dioxaspiro[2.4]heptane-2-carbonitrile
Description
Significance of Spirocyclic Systems in Modern Organic Synthesis
Spirocyclic systems have garnered significant attention in modern organic synthesis due to their inherent three-dimensionality. mskcc.org Unlike flat aromatic systems, the rigid, well-defined spatial arrangement of spirocycles allows for the precise projection of functional groups into three-dimensional space. This property is highly advantageous in drug discovery, where molecular shape and the orientation of binding groups are critical for interaction with biological targets like enzymes and receptors. nih.gov Furthermore, chiral spirocyclic frameworks are increasingly utilized as privileged ligands in asymmetric catalysis, where their conformational rigidity can lead to high levels of stereocontrol in chemical reactions. wikipedia.org
Overview of the Dioxaspiro[2.4]heptane Core Structure
The name "1,5-Dioxaspiro[2.4]heptane-2-carbonitrile" provides a precise description of its structure based on IUPAC nomenclature. qmul.ac.ukvedantu.com
Spiro : Indicates two rings joined by a single spiro atom. wikipedia.org
[2.4] : This von Baeyer descriptor signifies the number of atoms in each ring, excluding the spiro atom itself. One ring has two atoms, and the other has four. qmul.ac.uked.gov
Heptane : Denotes a total of seven atoms comprise the two rings (2 + 4 + 1 spiro atom).
1,5-Dioxa : Specifies that two carbon atoms in the skeleton have been replaced by oxygen atoms at positions 1 and 5.
2-carbonitrile : Indicates a nitrile (-C≡N) group is attached to the atom at position 2.
According to IUPAC rules, numbering begins in the smaller ring, at an atom adjacent to the spiro atom. youtube.com Therefore, the structure consists of a three-membered ring (an oxirane or epoxide containing O1 and C2) and a five-membered ring (a tetrahydrofuran (B95107) derivative containing O5) joined at a central spiro carbon atom (C3). This unique fusion of an epoxide and a tetrahydrofuran ring through a spiroketal linkage results in a highly functionalized and sterically defined core.
Table 1: Physicochemical Properties of the Parent Spiro[2.4]heptane Hydrocarbon Data for the unsubstituted hydrocarbon core provides context for the basic framework.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂ | nih.govnist.gov |
| Molecular Weight | 96.17 g/mol | nih.govnist.gov |
| IUPAC Name | spiro[2.4]heptane | nih.gov |
| InChIKey | HEMCGZPSGYRIOL-UHFFFAOYSA-N | nih.govnist.gov |
| CAS Number | 185-49-9 | nih.govnist.gov |
Elucidation of Structural Features and Strain within Spiro[2.4]heptane Systems
While the three-membered oxirane ring is necessarily planar and rigid, the five-membered tetrahydrofuran ring possesses conformational flexibility. It typically adopts non-planar conformations to relieve torsional strain, primarily the "envelope" and "twist" (or half-chair) forms. In a spiroketal system, the preferred conformation is influenced by stereoelectronic effects, most notably the anomeric effect. acs.org This effect describes a stabilizing interaction between a lone pair of electrons on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond. In spiroketals, this often leads to a preference for conformations where an oxygen atom is positioned axially relative to the adjacent ring, as this geometry maximizes the stabilizing orbital overlap. rsc.org The precise conformational equilibrium of the tetrahydrofuran ring in the target molecule would be determined by the interplay between minimizing steric interactions and maximizing these anomeric stabilization effects. researchgate.netrsc.org
Spiro compounds are a rich source of stereoisomerism. Chirality in these molecules can arise from several features:
Chiral Spiro Atom : The spiro atom itself can be a stereocenter if it connects two different rings and is part of a system that lacks a plane of symmetry.
Axial Chirality : Due to the perpendicular arrangement of the two rings, spiro compounds can possess axial chirality, a type of stereoisomerism analogous to that seen in allenes and substituted biphenyls. wikipedia.orgstackexchange.com This chirality arises from the twisted, non-planar structure, even in the absence of traditional chiral carbon atoms. rsc.org
For 1,5-Dioxaspiro[2..4]heptane-2-carbonitrile, there are at least two potential stereocenters: the spiro atom (C3) and the carbon atom bearing the nitrile group (C2). The combination of these stereocenters means the molecule can exist as multiple stereoisomers, including pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). stackexchange.com The precise stereochemical relationship between the nitrile group and the larger ring across the spiro junction defines which specific diastereomer is formed.
Contextualization of this compound within Dioxaspiroketal Chemistry
This compound represents a highly functionalized member of the dioxaspiroketal family. Its structure combines the key features of a spiroketal with a strained, reactive epoxide ring and a versatile nitrile group. The nitrile can serve as a synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The combination of high strain, conformational rigidity, and dense functionalization makes this molecule an intriguing, though synthetically challenging, building block. Its structure is related to spiro γ-butyrolactones, another class of spirocyclic compounds that have shown a range of biological activities and have been the subject of synthetic interest. nih.gov The rigid scaffold of this compound provides a platform for presenting the reactive epoxide and nitrile functionalities in a well-defined three-dimensional orientation, a feature of significant interest in the design of complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
1,6-dioxaspiro[2.4]heptane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-3-5-6(9-5)1-2-8-4-6/h5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXJOZWRKODQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Dioxaspiro 2.4 Heptane 2 Carbonitrile and Analogous Systems
Strategies for Spiroketal Formation Relevant to the Dioxaspiro[2.4]heptane Core
The construction of the spiroketal moiety is a well-studied area of organic synthesis, with numerous strategies developed to control the stereochemistry and yield of these often complex structures.
Cycloisomerization Reactions for Oxygenated Spiroketals
Cycloisomerization reactions provide an atom-economical pathway to spiroketals from acyclic precursors. Gold-catalyzed cycloisomerization of alkyne diols, for instance, has emerged as a highly efficient method for creating oxygenated 5,5-spiroketals. This approach involves the activation of an alkyne π-system by a gold(I) catalyst, which facilitates the nucleophilic attack of tethered hydroxyl groups to form the spiroketal core.
One notable example is the treatment of a protected alkyne triol with gold(I) chloride in methanol. This reaction induces cycloisomerization and results in the simultaneous deprotection of acetal (B89532) and silyl ether protecting groups, affording a strategically hydroxylated 5,5-spiroketal in high yield. The use of methanol as a solvent is crucial as it helps to suppress the formation of undesired furan by-products. While other late transition metal Lewis acids have been explored, they have proven less effective than gold(I) chloride for this transformation.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features |
|---|---|---|---|---|
| Gold-Catalyzed Spiroketalization | AuCl in Methanol | Protected Alkyne Triol | Hydroxylated 5,5-Spiroketal | High efficiency; concomitant deprotection; methanol suppresses furan by-product formation. |
Cascade Reactions for Spiroketal Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules like spiroketals. These sequences can be initiated by various transformations, including Michael additions.
An example of this strategy is the asymmetric cascade allylation/spiroketalization reaction between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines, catalyzed by a chiral Iridium(I) complex. This process yields structurally unique oxazoline-spiroketals in good yields with high enantioselectivity and diastereoselectivity. Mechanistic studies suggest that substitution at the 4-position of the 5-methyleneoxazoline is critical to prevent aromatization and enable the spiroketalization to proceed.
Another powerful cascade approach involves a Michael addition followed by a cycloketalization. Under acidic conditions, α,β-unsaturated carbonyl compounds that possess a tethered alcohol can react with cyclic 1,3-dicarbonyl compounds. The reaction proceeds via a highly regioselective 1,4-addition, facilitated by the in situ generation of a reactive α-methylene cyclic oxonium ion, which acts as the Michael acceptor. The tethered alcohol plays a crucial role in enhancing the reaction rate and efficiency. This method has been successfully applied to prepare numerous analogues of naturally occurring spiroketals.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The [3+2] cycloaddition, in particular, is a well-established method for synthesizing five-membered rings. This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). While this strategy is widely used, specific applications for the direct synthesis of the 5-oxaspiro[2.4]heptane core are not extensively documented in the literature. However, the principle has been applied to create analogous spiro-fused heterocyclic systems. For instance, the 1,3-dipolar cycloaddition of nitrile oxides to the C=N bond of 5-iminohydantoins has been used to efficiently synthesize novel spiro-compounds containing both hydantoin and 1,2,4-oxadiazoline rings. beilstein-journals.orgresearchgate.net This demonstrates the potential of cycloaddition strategies in building complex spiro architectures, even if direct examples for the target 1,5-dioxaspiro[2.4]heptane system are scarce.
Another relevant strategy is the hetero-Diels-Alder reaction, which can produce spiroketal systems with excellent stereoselectivity. rsc.org This [4+2] cycloaddition variant involves a diene and a dienophile where one or more carbon atoms are replaced by heteroatoms, leading directly to heterocyclic structures that can be precursors to or contain the spiroketal motif.
Intramolecular Cyclization Approaches
Intramolecular cyclization of a suitably functionalized linear precursor is one of the most common and effective strategies for forming spiroketals. A variety of methods fall under this category, often differing in the way the key cyclization is triggered.
One such approach is oxidative radical cyclization. This method provides a valuable alternative to classical acid-catalyzed spiroketal synthesis, especially for delicate or acid-labile substrates. The process can involve a double intramolecular hydrogen abstraction (IHA) from diols, initiated by reagents like lead tetraacetate. This generates oxygen-centered radicals that subsequently cyclize to form the spiroketal structure. This approach is particularly useful for synthesizing kinetic products, offering a different selectivity profile compared to thermodynamically controlled acid-catalyzed methods.
Another strategy involves the intramolecular trapping of radicals. In a silver-promoted reaction, a carbon-centered radical can be generated from an active methylene compound, which then adds to an alkene. nih.gov Subsequent intramolecular radical addition forms a cyclic radical, which can be further oxidized to a cation that undergoes cyclization to a spirocyclic intermediate. nih.gov This intermediate can then rearrange to yield highly complex and valuable spirocyclic products. nih.gov
Specific Synthetic Routes to Dioxaspiro[2.4]heptane Cores
While general strategies provide a toolbox for spiroketal synthesis, specific routes have been developed for closely related structural analogues of the 1,5-dioxaspiro[2.4]heptane core.
Preparation of Related Oxaspiro[2.4]heptane Derivatives
The synthesis of the oxaspiro[2.4]heptane core is a critical step in the generation of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile. While direct synthesis of the parent 1,5-dioxaspiro[2.4]heptane is not extensively documented in readily available literature, the preparation of analogous structures provides valuable insights into potential synthetic routes. One such related compound is 5-oxaspiro[2.4]heptan-6-one.
A documented synthesis of 5-oxaspiro[2.4]heptan-6-one begins with 1-hydroxymethylcyclopropyl acetonitrile. This starting material undergoes hydrolysis under alkaline conditions, followed by an acid-catalyzed ring-closing reaction to yield the target spiroketal. This method is noted for its high yield and the ready availability of the starting materials, making it suitable for larger-scale production.
Another approach to a related spiro[2.4]heptane system, specifically 5-azaspiro[2.4]heptane-6-carboxylic acid, involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid, generated through a Simmons-Smith or similar reaction (e.g., using Et₂Zn/ClCH₂I or Et₂Zn/CH₂I₂/CF₃COOH) google.com. This highlights the utility of cyclopropanation reactions in forming the spirocyclic core.
Introduction of the Nitrile Functionality in Spirocyclic Systems
The introduction of a nitrile group onto a pre-existing spirocyclic framework is a key transformation in the synthesis of this compound. Several chemical methods are available for this purpose.
Cyanation Reactions (e.g., hydrocyanation, photocatalyzed cyanation)
Cyanation reactions offer a direct route to introduce the nitrile functionality. These reactions can be broadly categorized based on the nature of the cyanide source and the reaction mechanism.
Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double bond. While effective, the high toxicity of HCN necessitates careful handling and often the use of safer surrogates.
Photocatalyzed cyanation has emerged as a powerful method for C(sp³)-H cyanation. This technique can be promoted by visible-light photoredox catalysis in conjunction with a phosphate salt. Phosphate radicals, generated via one-electron photooxidation, act as hydrogen-atom-transfer catalysts to generate nucleophilic carbon radicals from C(sp³)-H bonds. These radicals are then trapped by a cyano radical source, such as tosyl cyanide (TsCN), to yield the desired nitrile product. This method is valued for its high functional group tolerance.
The choice of cyanating agent is crucial and can be either nucleophilic or electrophilic. Common nucleophilic cyanating agents include potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN). Electrophilic cyanating agents, which deliver a "CN⁺" equivalent, include tosyl cyanide and 2-chlorobenzylthiocyanate.
Cyanosilylation Techniques
Cyanosilylation is a versatile method for the conversion of carbonyl compounds to cyanohydrins, which can be further transformed into various functional groups, including nitriles. The reaction typically involves the addition of a silyl cyanide reagent, most commonly trimethylsilyl cyanide (TMSCN), to a ketone or aldehyde in the presence of a catalyst.
Recent advancements have demonstrated the use of confined organocatalysts for the highly enantioselective cyanosilylation of ketones. These catalysts can create a chiral microenvironment around the substrate, enabling high levels of stereocontrol. The proposed mechanism involves the initial silylation of the catalyst with TMSCN, which then activates the ketone to form a silyloxy carbenium intermediate. This intermediate is subsequently deprotonated by the chiral anion of the catalyst.
Gold(III) chloride has also been shown to be a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes. This method is notable for its mild reaction conditions, low catalyst loading, and short reaction times.
Synthetic Routes to Cyano-Substituted Spiroketals (e.g., 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile)
The synthesis of spiroketals bearing a cyclopropyl (B3062369) group, such as 6-cyclopropyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile, presents a unique synthetic challenge. While a direct synthesis for this specific compound is not readily found in the literature, strategies for the synthesis of related cyclopropyl-substituted spiroketals can be considered.
One potential approach involves the ring enlargement of donor-acceptor-substituted cyclopropane (B1198618) derivatives to form [n,5]-spiroketals. This method starts with exocyclic enol ethers which undergo a metal-mediated cyclopropanation with ethyl diazoacetate to yield spiro-annulated cyclopropane derivatives. Subsequent reduction of the ester group and oxidation can lead to the desired spiroketal. The key step is the Lewis acid-catalyzed ring enlargement of the three-membered ring into a five-membered enol ether system.
Another relevant strategy is the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which provides a general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. These compounds are valuable building blocks for more complex structures.
Stereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of spiroketals is often highly dependent on their stereochemistry.
Enantioselective Approaches to Spiroketal Formation
The stereoselective synthesis of spiroketals can be approached through several strategies. Traditional methods often rely on thermodynamically controlled spiroketalization reactions, where the stereochemical outcome is dictated by the relative stability of the possible product isomers.
More recent and versatile approaches focus on kinetically controlled spiroketal-forming reactions, which allow for the synthesis of stereochemically diverse libraries of spiroketals. One such method involves the kinetic spirocyclization of glycal epoxides, which can proceed with either inversion or retention of configuration at the anomeric carbon, independent of thermodynamic factors. This strategy has been successfully applied to the synthesis of benzannulated spiroketals.
The use of chiral catalysts is another powerful tool for achieving enantioselectivity. For instance, asymmetric cascade reactions, such as an allylation/spiroketalization reaction between 2-(1-hydroxyallyl)phenols and alkynols/alkynamides, can be catalyzed by a gold and iridium sequential catalytic system to provide spiroketals with excellent enantioselectivities. Similarly, organocatalysts, such as aminothiourea derivatives, have been employed in the catalytic asymmetric synthesis of spiroketal compounds.
The following table summarizes the key synthetic strategies discussed:
| Synthetic Target | Key Starting Materials | Key Reactions | Catalyst/Reagent |
| 5-Oxaspiro[2.4]heptan-6-one | 1-Hydroxymethylcyclopropyl acetonitrile | Hydrolysis, Acid-catalyzed cyclization | Base, Acid |
| Nitrile-substituted spirocycles | Spirocyclic precursor with C(sp³)-H bond | Photocatalyzed C-H cyanation | Visible light, Phosphate salt, TsCN |
| Cyanohydrin-substituted spirocycles | Spirocyclic ketone/aldehyde | Cyanosilylation | TMSCN, Organocatalyst or AuCl₃ |
| [n,5]-Spiroketals | Exocyclic enol ethers | Cyclopropanation, Ring enlargement | Ethyl diazoacetate, Lewis acid (e.g., Yb(OTf)₃) |
| Stereocontrolled spiroketals | Glycal epoxides | Kinetic spirocyclization | Ti(Oi-Pr)₄ or spontaneous |
| Enantioselective spiroketals | 2-(1-Hydroxyallyl)phenols, Alkynols | Asymmetric allylation/spiroketalization | Gold/Iridium sequential catalyst |
Diastereoselective Control in Ring Construction
The stereocontrolled synthesis of spiroketals, including dioxaspiro[2.4]heptane systems, is a significant challenge in organic chemistry. The formation of the spirocyclic core can result in multiple diastereomers, and achieving selectivity is crucial for accessing specific molecular architectures. Research into analogous systems provides insight into strategies for controlling the stereochemistry at the spirocyclic center.
One relevant approach involves the metal-mediated cyclopropanation of exocyclic enol ethers. A study on the synthesis of [n,5]-spiroketals demonstrated that spiro-annelated cyclopropane derivatives can be formed from exocyclic enol ethers using ethyl diazoacetate. uni-goettingen.de The subsequent ring enlargement to form the spiroketal was influenced by a Lewis acid catalyst, Yb(OTf)₃. This catalyst, however, led to the thermodynamically more favored anomeric spiroketal, suggesting that under these conditions, stereochemical control is governed by product stability rather than kinetic factors. uni-goettingen.de This indicates that while the core spiro[2.4]heptane structure can be constructed, achieving non-thermodynamic diastereomers may require alternative, kinetically controlled reaction pathways. mskcc.org
Another strategy for achieving diastereoselectivity in the formation of spiroketals involves inverse-demand [4+2] cycloaddition reactions. For instance, the reaction of enol ethers with ortho-quinone methides (o-QMs), generated at low temperatures, allows for the kinetic and highly diastereoselective construction of chroman spiroketals. nih.govnih.gov In these reactions, a single diastereomer was often observed, with the stereochemical outcome dictated by the substitution pattern on the enol ether and an endo-oriented transition state. nih.gov While the chroman spiroketal core differs from the dioxaspiro[2.4]heptane system, the principle of using kinetically controlled cycloadditions with specifically substituted precursors is a key strategy for achieving diastereoselective control in spiro-ring formation.
The table below summarizes findings from diastereoselective syntheses of analogous spiroketal systems.
| Precursors | Reaction Type | Conditions | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Exocyclic enol ether, Ethyl diazoacetate | Metal-mediated cyclopropanation & Ring enlargement | 1. LiAlH₄ 2. Oxidation 3. Yb(OTf)₃ (cat.) | Major: Thermodynamic isomer | Moderate to Good | uni-goettingen.de |
| Enol ether 7, Benzyl alcohol 20 | [4+2] Cycloaddition with in situ o-QM | Low Temperature | >20:1 | Not specified | nih.gov |
| Enol ether 8, Benzyl alcohol 16 | [4+2] Cycloaddition with in situ o-QM | Low Temperature | >20:1 | 45% (for a similar reaction) | nih.gov |
This table presents data from analogous systems to illustrate principles of diastereoselective control.
Development of Robust and Scalable Synthetic Protocols for Dioxaspiro[2.4]heptane Derivatives
The synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in antiviral drug synthesis, provides a relevant case study. mdpi.com The core spiro[2.4]heptane structure is created via cyclopropanation. Various methods for this key step have been explored, including the use of dihalocarbenes generated from bromoform or through the thermal decomposition of trihaloacetate salts like Cl₃CCO₂Na. mdpi.comgoogle.com These reagents are suitable for larger-scale reactions. For instance, the cyclopropanation of a proline derivative with sodium tribromoacetate (CBr₃CO₂Na) was shown to be higher yielding (73%) than methods using bromoform and a base (40%). mdpi.com
Key considerations for developing a scalable process for such derivatives include:
Reagent Selection: Choosing cost-effective, safe, and efficient reagents. For cyclopropanation, moving from Simmons-Smith reagents (ZnEt₂, CH₂I₂), which can be problematic in complex molecules, to dihalocarbene precursors is often preferred for scalability. mdpi.com
Process Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity while ensuring safety.
Purification: Developing purification methods suitable for large quantities, such as crystallization or extraction, rather than relying solely on column chromatography. The synthesis of a 5-azaspiro[2.4]heptane derivative involved extraction and crystallization steps to isolate the final product on a multigram scale. google.com
The table below outlines different cyclopropanation methods investigated for the synthesis of the analogous 5-azaspiro[2.4]heptane core, highlighting factors relevant to scalability.
| Substrate | Cyclopropanation Method | Reagents | Yield | Scalability Considerations | Reference |
| Carboxylic acid 5 | Dibromocarbene addition | CHBr₃, Base | 40% | Lower yield, potential for side reactions. | mdpi.com |
| Ester 6 | Dibromocarbene addition | CBr₃CO₂Na | 73% | Higher yield, uses a stable salt precursor. | mdpi.com |
| Olefin (IV) | Dihalocarbene addition | CHCl₃ or CHBr₃, Base, Phase-transfer catalyst | Not specified | Use of phase-transfer catalysis can improve efficiency and scalability. | google.com |
| Olefin (IV) | Thermal decomposition | Cl₃CCO₂Na or Br₃CCO₂Na | Not specified | Avoids strong bases, potentially safer for sensitive substrates. | google.com |
This table illustrates scalable approaches for constructing the spiro[2.4]heptane ring system based on related compounds.
Mechanistic Investigations of 1,5 Dioxaspiro 2.4 Heptane 2 Carbonitrile Formation and Transformation
Elucidation of Spiroketalization Reaction Mechanisms
The formation of the 1,5-dioxaspiro[2.4]heptane core of the target molecule involves a spiroketalization reaction. This process typically proceeds through the acid-catalyzed reaction of a ketone with a diol. In the context of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile, a plausible synthetic precursor would be a keto-diol bearing a nitrile group. The mechanism would likely involve the following steps:
Protonation of the carbonyl group: An acid catalyst protonates the ketone's carbonyl oxygen, increasing its electrophilicity.
Nucleophilic attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a hemiketal intermediate.
Second nucleophilic attack and cyclization: The second hydroxyl group of the diol then attacks the carbon of the protonated hemiketal, leading to the formation of the second ring and the characteristic spirocyclic junction.
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral spiroketal.
The equilibrium of this reaction is typically driven towards the spiroketal product by the removal of water.
Mechanistic Studies of Radical Reactions in Dioxaspiro Systems (e.g., single electron transfer, hydrogen atom transfer, radical cascades)
While specific studies on radical reactions of this compound are scarce, the dioxaspiro moiety can be expected to influence radical processes. The presence of ether linkages can direct radical reactions through hydrogen atom transfer (HAT). In a typical HAT process, a radical initiator would abstract a hydrogen atom from a carbon adjacent to an oxygen atom in the dioxaspiro system, forming a stabilized radical intermediate. This radical could then participate in various subsequent reactions, such as additions to unsaturated bonds or rearrangements.
Single electron transfer (SET) mechanisms could also be envisioned, particularly if the molecule is subjected to photoredox catalysis or electrochemical conditions. An electron could be transferred to or from the molecule, generating a radical ion that could undergo further transformations. Radical cascades, a series of intramolecular radical reactions, could potentially be initiated on derivatives of this compound to build more complex molecular architectures. However, specific examples involving this particular compound are not readily found in the literature.
Investigations into Cycloaddition and Rearrangement Mechanisms
The nitrile group in this compound offers a handle for cycloaddition reactions. For instance, the nitrile can participate in [3+2] cycloadditions with azides to form tetrazoles, a reaction often catalyzed by Lewis acids.
Rearrangement reactions of the spiroketal core are also a possibility under certain conditions. Acid-catalyzed rearrangements could lead to the formation of different ring systems. The stability of the spiroketal is influenced by factors such as ring strain and stereoelectronic effects (e.g., the anomeric effect), and perturbation of these factors could drive a rearrangement.
Role of Catalysis in Mechanistic Pathways (e.g., gold(I) chloride, silver-NHC complexes)
Modern synthetic methods for spiroketal formation often employ transition metal catalysts, which can offer milder reaction conditions and improved selectivity.
Gold(I) Chloride: Gold(I) catalysts, such as gold(I) chloride, are known to be highly effective in promoting the cyclization of alkynyl diols to form spiroketals. researchgate.netresearchgate.net The mechanism involves the activation of the alkyne by the gold(I) catalyst, making it more susceptible to nucleophilic attack by the hydroxyl groups. This approach can provide high levels of control over the reaction pathway.
Silver-NHC Complexes: Silver-N-heterocyclic carbene (NHC) complexes are another class of catalysts that have found application in various organic transformations, including cyclization reactions. nih.govnih.govresearchgate.netmdpi.comresearchgate.net In the context of spiroketal synthesis, a silver-NHC complex could act as a Lewis acid to activate a carbonyl group or another functional group, facilitating the spiroketalization process. The specific role and mechanism would depend on the substrate and reaction conditions.
While these catalysts are used for the synthesis of spiroketals, their specific application to the synthesis of this compound has not been explicitly documented.
Analysis of Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of substituted spiroketals like this compound presents challenges in terms of regioselectivity and stereoselectivity.
Regioselectivity: In cases where an unsymmetrical diol is used, the initial nucleophilic attack can occur at two different hydroxyl groups, potentially leading to a mixture of regioisomers. The regiochemical outcome is influenced by the relative nucleophilicity of the hydroxyl groups and steric factors.
Stereoselectivity: The formation of the spirocyclic center creates a new stereocenter. The stereochemical outcome of the spiroketalization is governed by thermodynamic and kinetic factors. The thermodynamically more stable product, often predicted by considering the anomeric effect and minimizing steric interactions, is usually favored. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position. This effect plays a crucial role in stabilizing the spiroketal structure. The stereoselectivity can be influenced by the choice of catalyst and reaction conditions.
Detailed experimental and computational studies would be necessary to fully understand and control the regioselectivity and stereoselectivity in the synthesis of this compound.
Chemical Reactivity and Transformations of the 1,5 Dioxaspiro 2.4 Heptane 2 Carbonitrile Core
Reactivity Profile of the Spiro[2.4]heptane Ring System
The 1,5-Dioxaspiro[2.4]heptane core is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring at a single carbon atom, creating a spirocyclic system. The primary driver of the ring system's reactivity is the inherent strain within the three-membered cyclopropane ring. Small ring compounds, such as those containing cyclopropane, are known for their unique structures and the reactions made possible by the relief of this ring strain. nih.gov
The spiro[2.4]heptane skeleton exhibits reactivity typical of strained carbocycles. Reactions that lead to the opening of the cyclopropane ring are energetically favorable. For instance, catalytic cyclopropanation of the related spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium catalysts demonstrates that the five-membered ring can be modified while the spiro-cyclopropane unit remains intact under certain conditions. researchgate.net However, the cyclopropane ring itself is susceptible to cleavage under various conditions, including catalytic hydrogenation and reactions with certain electrophiles or radical species, which would relieve the inherent ring strain.
Chemical Transformations Involving the Nitrile Group
The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis due to its ability to be transformed into a wide array of other functionalities. nih.govresearchgate.net Its linear geometry, polarity, and the electrophilicity of the carbon atom make it a key site for molecular elaboration.
Derivatization and Further Elaboration of the Nitrile Moiety
The nitrile group of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile can undergo numerous transformations to introduce new functional groups and build molecular complexity. The triple bond of the nitrile can participate in cycloaddition reactions. For example, the [3+2] cycloaddition with nitrile oxides is a powerful method for constructing isoxazoline (B3343090) rings, leading to spiroisoxazolines. nih.govresearchgate.net Similarly, reaction with azides, such as sodium azide (B81097), can yield tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.
Nucleophilic addition to the nitrile carbon is another major pathway for derivatization. Grignard reagents or organolithium compounds can add to the nitrile to form intermediate imines, which upon hydrolysis yield ketones. This provides a route to convert the nitrile into a carbonyl functional group, significantly expanding the synthetic possibilities.
The table below summarizes key derivatization reactions of the nitrile group.
Table 1: Derivatization Reactions of the Nitrile Moiety
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| H₂O, H⁺ or OH⁻ | Carboxylic Acid / Carboxamide | Hydrolysis |
| R-MgBr, then H₃O⁺ | Ketone | Nucleophilic Addition |
| NaN₃, NH₄Cl | Tetrazole | Cycloaddition |
| Hydroxylamine | N-hydroxyamidine | Addition |
Reductions and Functional Group Interconversions of the Nitrile
Reduction of the nitrile group is a fundamental transformation that provides access to primary amines and aldehydes. The choice of reducing agent dictates the outcome of the reaction.
Powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Platinum oxide or Palladium on carbon) will fully reduce the nitrile to a primary amine (aminomethyl group). vanderbilt.edu This transformation is crucial for introducing a basic nitrogen atom into the structure.
Conversely, partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that can be trapped at the intermediate imine stage before further reduction. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically run at low temperatures to prevent over-reduction to the amine. vanderbilt.edu
The following table outlines common reduction pathways for the nitrile group.
Table 2: Reduction of the Nitrile Functional Group
| Reagent(s) | Product Functional Group | Notes |
|---|---|---|
| LiAlH₄, followed by H₂O | Primary Amine (-CH₂NH₂) | Complete reduction. vanderbilt.edu |
| H₂, PtO₂ or Pd/C | Primary Amine (-CH₂NH₂) | Catalytic hydrogenation. vanderbilt.edu |
| DIBAL-H, then H₂O | Aldehyde (-CHO) | Partial reduction, requires low temperature. vanderbilt.edu |
| NaBH₄, CoCl₂ | Primary Amine (-CH₂NH₂) | Alternative to LiAlH₄. |
Ring-Opening and Rearrangement Reactions of Dioxaspiro[2.4]heptanes
The strained nature of the 1,5-Dioxaspiro[2.4]heptane system makes it susceptible to ring-opening and rearrangement reactions, which can be valuable for accessing different molecular scaffolds. thermofisher.com The reactivity is often dictated by the specific reaction conditions and the nature of the attacking species.
Drawing parallels with related dioxaspiro systems, such as 1,5-dioxaspiro[3.2]hexanes, ring-opening can be initiated by nucleophiles or Lewis acids. nih.gov Nucleophilic attack can occur at several positions. For instance, attack at the cyclopropane carbons can lead to the formation of substituted cyclopentane derivatives. Alternatively, in the presence of a Lewis acid, the acetal (B89532) oxygen can be activated, facilitating an opening of the dioxolane ring to yield β-hydroxy ketones or related structures. nih.govnih.gov
Highly strained systems can also undergo thermal rearrangements. nih.gov For the 1,5-Dioxaspiro[2.4]heptane core, this could involve cleavage of a cyclopropyl (B3062369) C-C bond, potentially leading to the formation of furanone or butenolide-type structures after subsequent transformations. nih.gov
Functionalization of the Dioxaspiro[2.4]heptane Moiety
Beyond transformations involving the nitrile group or ring-opening, the Dioxaspiro[2.4]heptane moiety itself can be functionalized. The saturated cyclopentane portion of the ring system possesses C-H bonds that could be targets for functionalization, although this can be challenging due to their relative inertness. Modern methods involving radical-initiated C(sp³)–H bond functionalization could potentially be applied to introduce new substituents onto the cyclopentane ring. acs.org
Functionalization can also be envisioned through multi-step sequences. For example, if a precursor with unsaturation in the five-membered ring were used, a wider range of functionalization reactions (e.g., epoxidation, dihydroxylation, addition reactions) would become accessible before the final spirocycle is formed. The synthesis of related spirocyclic building blocks often involves strategies like ring-closing metathesis, which allows for the introduction of functional groups that are carried through the synthetic sequence. nuph.edu.uauniv.kiev.ua
Selective Chemical Modifications and Derivatizations of the Core Structure
A key aspect of the synthetic utility of this compound is the potential for selective modification of one functional group in the presence of others. The differing reactivity of the nitrile group and the spirocyclic system allows for orthogonal chemical strategies.
For instance, the nitrile group can be selectively reduced to the primary amine using LiAlH₄ or catalytic hydrogenation under conditions that are unlikely to affect the spiro-acetal, especially if neutral or basic conditions are maintained. vanderbilt.edu Similarly, derivatization of the nitrile to a tetrazole using sodium azide would leave the core structure intact.
Conversely, reactions targeting the ring system can be performed while the nitrile group is preserved. Acid-catalyzed ring-opening of the dioxolane moiety would likely not affect the nitrile. However, conditions involving strong nucleophiles or reagents that could react with the nitrile (e.g., Grignard reagents) would require careful planning or the use of a protecting group if selective reaction with the ring is desired. The ability to selectively manipulate different parts of the molecule makes this and related spirocyclic structures valuable scaffolds in areas like drug design. univ.kiev.uaresearchgate.net
Advanced Applications in Complex Chemical Synthesis
1,5-Dioxaspiro[2.4]heptane-2-carbonitrile as a Versatile Synthetic Building Block
The combination of a cyclopropane (B1198618) ring, a spiroketal, and a nitrile functional group within a single, compact molecule makes this compound a highly versatile precursor in organic synthesis. The inherent ring strain of the cyclopropane moiety can be strategically exploited in ring-opening reactions to introduce diverse functionalities. Simultaneously, the nitrile group serves as a linchpin for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones. This multifunctionality allows for the divergent synthesis of a wide array of more complex molecules from a single starting material.
The spiroketal portion of the molecule, while often acting as a protecting group for a diol, also imparts specific conformational rigidity to the structure. This can influence the stereochemical outcome of reactions at adjacent centers and is a key feature in the design of molecules with specific three-dimensional orientations. The interplay of these functional groups provides synthetic chemists with a powerful tool for the efficient construction of complex molecular frameworks.
Incorporation into Architecturally Complex Molecular Frameworks
The unique three-dimensional shape and functional group array of this compound make it an attractive component for the synthesis of architecturally complex molecules. Its rigid spirocyclic core can serve as a scaffold to orient appended substituents in a well-defined spatial arrangement. This is particularly valuable in the field of medicinal chemistry, where the precise positioning of functional groups is critical for biological activity.
While specific examples of the direct incorporation of this compound into large, complex frameworks are not extensively documented in publicly available literature, the principles of its reactivity suggest its potential in this area. For instance, the nitrile group could be elaborated into a heterocyclic ring, which is then annulated to another ring system, leading to the formation of intricate polycyclic structures. The cyclopropane ring could also participate in cycloaddition reactions to build more complex carbocyclic cores.
Role in Stereocontrolled Synthesis of Advanced Intermediates
The stereochemical features of this compound are pivotal to its application in stereocontrolled synthesis. The spiro center and the substituted cyclopropane ring create a chiral environment that can direct the approach of reagents, leading to high levels of diastereoselectivity in subsequent reactions. For example, nucleophilic addition to the nitrile group or reactions involving the cyclopropane ring can be influenced by the steric hindrance imposed by the spiroketal, resulting in the preferential formation of one stereoisomer.
Utility in the Construction of Polycyclic and Fused Heterocyclic Systems
The reactivity of the nitrile and cyclopropane functionalities in this compound provides pathways for the construction of polycyclic and fused heterocyclic systems. The nitrile group is a versatile precursor to various nitrogen-containing heterocycles. For instance, it can undergo cyclization reactions with adjacent functional groups, introduced through manipulation of the spiroketal or cyclopropane ring, to form fused pyridines, pyrimidines, or other heterocyclic rings.
A recent study on a different molecular system demonstrated the intramolecular cyclization of a 2-cyano-dione fragment under acidic or basic conditions to form fused pyran-3-one or pentacyclic enone systems, respectively. mdpi.com This highlights the potential for similar transformations involving this compound, where the nitrile group could react with functionalities derived from the dioxane ring. Furthermore, the cyclopropane ring can undergo ring-opening and subsequent cyclization cascades to generate polycyclic structures.
Strategic Application in Total Synthesis Campaigns (e.g., as part of cephalosporolide syntheses)
Spiroketals are a common structural motif in a variety of natural products, including the cephalosporolides, a family of marine-derived fungi metabolites. researchgate.net The total synthesis of these complex molecules often requires the stereoselective construction of the spiroketal core. While the direct use of this compound in a completed total synthesis of a cephalosporolide has not been explicitly detailed, its structural features make it a highly relevant and potential precursor.
Computational and Theoretical Studies of 1,5 Dioxaspiro 2.4 Heptane 2 Carbonitrile
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,5-Dioxaspiro[2.4]heptane-2-carbonitrile. nih.govnih.gov These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the molecule's chemical behavior.
Detailed research findings from DFT calculations can be used to determine various reactivity descriptors. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The molecular electrostatic potential (MESP) map can also be calculated to identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds, as specific computational studies on this compound are not publicly available.
Mechanistic Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. This is particularly useful for understanding the formation of the spirocyclic system and the reactions of the cyclopropane (B1198618) ring.
Transition state analysis, often performed using DFT methods, helps in determining the activation energy of a reaction, which is a key factor in its rate. nih.govpsu.edu For example, in the synthesis of spirocycles, computational studies can elucidate the conformational and energetic details of the transition states, explaining observed stereoselectivity. nih.govresearchgate.net Such studies have been applied to understand the formation of various spiro-rings, providing insights into the origins of stereoselectivity based on the transition state conformations. nih.gov Similarly, the ring-opening reactions of the cyclopropane moiety, a characteristic feature of such strained rings, can be modeled to predict the regioselectivity and stereoselectivity of the products. researchgate.net
Conformational Analysis and Stereochemical Prediction via Computational Methods
The three-dimensional structure of this compound is crucial for its chemical and biological activity. Computational methods are widely used to perform conformational analysis and predict the stereochemical outcomes of reactions. mdpi.com Given the presence of a spiro center and a stereocenter at the carbon bearing the nitrile group, this molecule can exist in various conformations and as different stereoisomers.
Computational techniques such as molecular mechanics and DFT can be used to calculate the relative energies of different conformers, identifying the most stable (lowest energy) structures. nih.govsemanticscholar.org For example, the puckering of the five-membered dioxolane ring and its orientation relative to the cyclopropane ring can be systematically studied. nih.gov This information is vital for understanding how the molecule might interact with biological targets or how its shape influences its reactivity. These computational approaches can also predict the preferred stereochemical outcome of synthetic routes, guiding the design of stereoselective syntheses. nih.gov
Table 2: Example of Calculated Relative Energies of Conformers for a Spiro[2.4]heptane Derivative
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | 25.3 | 0.00 | 75.2 |
| B | -24.8 | 0.85 | 20.1 |
Note: The data presented is hypothetical and serves to illustrate the type of information obtained from conformational analysis of spirocyclic systems.
Molecular Dynamics Simulations for Structural Insights
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com Unlike static quantum chemical calculations, MD simulations provide insights into the conformational flexibility and intermolecular interactions of the molecule in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.com
MD simulations can reveal how the molecule explores its conformational space, the stability of different conformations, and the timescale of conformational changes. mdpi.com For instance, a simulation could show how the dioxolane ring flexes and how this movement affects the accessibility of the nitrile group. If this molecule were being studied as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing a detailed view of the binding process and the stability of the drug-receptor complex. nih.gov
Rational Design Principles for Novel Dioxaspiro[2.4]heptane Derivatives
The insights gained from computational studies can be leveraged for the rational design of novel derivatives of 1,5-Dioxaspiro[2.4]heptane with tailored properties. longdom.orgopenmedicinalchemistryjournal.com By understanding the structure-property relationships, chemists can make targeted modifications to the molecule to enhance desired characteristics, such as reactivity, selectivity, or biological activity. patsnap.com
For example, if a particular conformation is found to be crucial for biological activity, modifications can be introduced to stabilize that conformation. If the electronic properties need to be tuned for a specific application, substituents with different electron-donating or electron-withdrawing properties can be computationally evaluated before their synthesis is attempted. mdpi.com This in silico screening process, often part of computer-aided molecular design (CAMD), can significantly accelerate the discovery and optimization of new molecules, saving time and resources. longdom.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
